molecular formula C10H9NO4 B2936576 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 4722-81-0

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2936576
CAS No.: 4722-81-0
M. Wt: 207.185
InChI Key: HBNMEXSXIIAELS-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound featuring a partially saturated indole core with two ketone groups at positions 2 and 3 (forming a dione moiety) and methoxy substituents at positions 5 and 4. This structure places it within the broader class of indoline-2,3-diones (isatins), which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5,6-dimethoxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)9(5)12/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNMEXSXIIAELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indole with methanol and chloromethane in the presence of a catalyst. Another method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole is reacted with aromatic amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states, potentially forming quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Indoline-2,3-dione Derivatives

Compound Name Substituents Molecular Formula Key Features Reference
5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione 5,6-methoxy C₁₀H₉NO₄ Electron-donating methoxy groups; potential for enhanced solubility. -
5-Chloroindoline-2,3-dione 5-chloro C₈H₄ClNO₂ Electron-withdrawing chloro group; may reduce aromatic reactivity.
5,7-Difluoroindoline-2,3-dione 5,7-difluoro C₈H₃F₂NO₂ Halogenated substituents; increased lipophilicity and metabolic stability.
6-Fluoro-2,3-dihydro-1H-indole-2,3-dione 6-fluoro C₈H₄FNO₂ Fluorine at position 6; possible steric effects on binding interactions.
4-Methoxy-1H-indole-2,3-dione 4-methoxy C₉H₇NO₃ Methoxy at position 4; altered electronic distribution vs. 5,6-substitution.
1-(Morpholinomethyl)indoline-2,3-dione 1-morpholinomethyl C₁₃H₁₄N₂O₃ Bulky substituent; may influence pharmacokinetics and target selectivity.

Key Observations:

Fluorinated derivatives (e.g., 5,7-difluoro and 6-fluoro) exhibit greater lipophilicity, which could enhance blood-brain barrier penetration—a critical factor in neuroactive compounds .

Steric and Electronic Modifications The position of substituents significantly impacts molecular interactions. For example, 4-methoxy substitution (vs. 5,6-dimethoxy) redistributes electron density, possibly altering binding affinities to enzymes like acetylcholinesterase (AChE) . Bulky groups (e.g., morpholinomethyl in 1-(morpholinomethyl)indoline-2,3-dione) may sterically hinder interactions with protein targets but improve metabolic stability .

Biological Activity Insights While direct pharmacological data for the target compound are absent in the evidence, structural analogs like donepezil (an indanone-based AChE inhibitor) highlight the importance of methoxy groups in enhancing binding to aromatic residues in enzyme active sites . Halogenated derivatives (e.g., 5-chloro and 5,7-difluoro) are often explored for antimicrobial or anticancer activities due to their ability to disrupt cellular processes .

Biological Activity

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione (DMID) is a notable indole derivative that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO4C_{10}H_{11}NO_4. The presence of methoxy groups at the 5 and 6 positions enhances its reactivity and biological activity compared to other indole derivatives.

Biological Activities

1. Anticancer Activity
Research indicates that DMID exhibits significant anticancer properties. A study demonstrated that DMID showed substantial growth inhibitory effects against various cancer cell lines from the NCI-60 panel. The compound's mechanism appears to involve apoptosis induction and modulation of signaling pathways related to cell survival and proliferation .

2. Antimicrobial Properties
DMID has been evaluated for its antimicrobial efficacy against a range of bacterial and fungal strains. In vitro studies reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Gram-positive and Gram-negative bacteria . Notably, it showed promising results against Escherichia coli and Candida albicans, suggesting potential as an antimicrobial agent .

3. Acetylcholinesterase Inhibition
The compound has also been investigated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. DMID demonstrated moderate to high AChE inhibitory effects, with IC50 values comparable to established inhibitors .

The biological activity of DMID is attributed to several mechanisms:

  • Cell Signaling Modulation: DMID interacts with various cellular pathways that regulate apoptosis and cell cycle progression.
  • Enzyme Interaction: It binds to enzymes like AChE, inhibiting their activity and thereby affecting neurotransmitter levels in the brain.
  • Gene Expression Regulation: The compound influences gene expression profiles associated with cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Methoxyindole-2-carboxylic acidMethoxy group at position 5Anticancer
Indole-3-acetic acidPlant hormone involved in growthGrowth regulator
2,3-Dihydro-1H-indole-2,3-dioneSimpler indole derivativeLimited biological activity

DMID is distinguished by its unique methoxy substitution pattern, which enhances its pharmacological profile compared to simpler indole derivatives.

Case Studies

Several studies have documented the effects of DMID in various experimental settings:

  • In a study focused on neuroprotective effects, DMID was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative disease treatment.
  • Another investigation highlighted the compound's ability to synergize with conventional antibiotics, enhancing their efficacy against resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione?

The compound is typically synthesized via Claisen-Schmidt condensation. For example, a mixture of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one and an aldehyde derivative (e.g., 3,4-dimethoxybenzaldehyde) is reacted in methanol under basic conditions (e.g., NaOH), followed by acid neutralization and recrystallization . Key steps include:

  • Reagents : Methanol, NaOH, HCl for neutralization.
  • Conditions : Stirring at room temperature for 5 hours, monitored by TLC.
  • Yield : ~70–90% after purification via ethanol recrystallization.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm methoxy groups and aromatic protons.
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–C: 1.35–1.48 Å) and dihedral angles (e.g., 4.09° between aromatic rings) .
  • HPLC : Purity analysis (>97% by HPLC) for biologically active derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data?

Contradictions in X-ray data (e.g., residual electron density peaks) are addressed using:

  • SHELXL refinement : Incorporates riding hydrogen models and anisotropic displacement parameters for non-H atoms .
  • OLEX2 integration : Combines structure solution, refinement, and validation (e.g., checking for missed symmetry or twinning) . Example: A residual peak at 0.69 Å from C6 in the title compound was resolved via iterative refinement cycles .

Q. What strategies optimize reaction conditions for higher yields in complex derivatives?

  • Catalyst screening : Er(OTf)3_3 in acetonitrile at 40°C improves yields (e.g., 92% for N-substituted derivatives) .
  • Continuous-flow microreactors : Enhance reproducibility and reduce reaction times for scaled-up synthesis .
  • Purification : Column chromatography (hexane:ethyl acetate, 7:3) isolates derivatives with >95% purity .

Q. How can computational methods predict the electronic properties of this compound?

  • DFT calculations : Model HOMO-LUMO gaps and charge distribution for reactivity studies.
  • Molecular docking : Predict binding interactions with biological targets (e.g., enzymes in ’s dichloro analog study) .
  • Software : OLEX2 for visualizing π-π stacking and hydrogen-bonding networks in crystal packing .

Q. What experimental designs are recommended for evaluating bioactivity?

  • QSAR models : Correlate structural features (e.g., methoxy groups) with activity using analogs like 6,7-dichloro-indole-2,3-dione (anti-inflammatory activity in ) .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) in cell lines.
  • SAR studies : Modify substituents (e.g., replacing methoxy with fluorine) to assess pharmacophore requirements .

Data Analysis Challenges

Q. How should researchers handle crystallographic data with twinning or disorder?

  • SHELXD : Resolve twinning by merging datasets and applying twin law matrices .
  • SHELXE : Iterative density modification improves phase accuracy for low-resolution data . Example: A 1.13 Å electron density hole near C7 in the title compound was resolved via restrained refinement .

Methodological Tables

Synthesis Parameter Typical Conditions Reference
SolventMethanol or acetonitrile
CatalystNaOH, Er(OTf)3_3
Reaction Time5–20 hours
Yield70–92%
Crystallographic Data Value Reference
Bond Length (C9–C10)1.35 Å
Dihedral Angle (C1–C9/C11–C16)4.09°
Resolution0.84 Å (High-resolution)

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